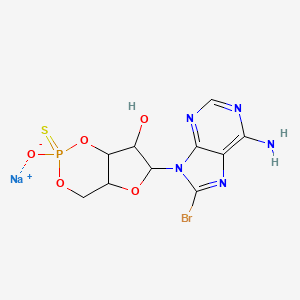![molecular formula C12H12O5 B12107512 3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid](/img/structure/B12107512.png)
3,5-O-[(S)-phenylMethylene]-, gamma-lactone D-Xylonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido D-xilónico, 3,5-O-[(S)-fenilmetileno]-, γ-lactona es un compuesto químico con la fórmula molecular C12H12O5 y un peso molecular de 236.22 g/mol Es un derivado del ácido D-xilónico, que presenta un anillo de γ-lactona y un grupo fenilmetileno
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido D-xilónico, 3,5-O-[(S)-fenilmetileno]-, γ-lactona típicamente implica la reacción de D(+)-Xilosa con Benzaldehído . Las condiciones de reacción a menudo incluyen el uso de solventes como acetato de etilo y hexano, con un rango de punto de fusión de 124-126°C . El proceso puede involucrar múltiples pasos, incluyendo la protección y desprotección de grupos funcionales, para lograr el producto deseado.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están ampliamente documentados. La síntesis en un entorno de laboratorio se puede escalar para fines industriales optimizando las condiciones de reacción y utilizando catalizadores y solventes apropiados para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido D-xilónico, 3,5-O-[(S)-fenilmetileno]-, γ-lactona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes productos dependiendo de los reactivos y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden modificar el anillo de γ-lactona o el grupo fenilmetileno.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos funcionales se reemplazan por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para reacciones de sustitución. Las condiciones varían dependiendo de la reacción deseada, incluyendo la temperatura, el solvente y el tiempo de reacción.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de la ruta de reacción específica. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir alcoholes u otras formas reducidas del compuesto.
Aplicaciones Científicas De Investigación
El ácido D-xilónico, 3,5-O-[(S)-fenilmetileno]-, γ-lactona tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un bloque de construcción para sintetizar moléculas más complejas y estudiar mecanismos de reacción.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido D-xilónico, 3,5-O-[(S)-fenilmetileno]-, γ-lactona implica su interacción con objetivos moleculares y vías. El grupo fenilmetileno y el anillo de γ-lactona juegan un papel crucial en su reactividad y unión a enzimas o receptores específicos. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- D-glucosa, 4,6-O-[(S)-fenilmetileno]-
- D-galactosa, 3,4-O-[(S)-fenilmetileno]-
- D-manosa, 2,3-O-[(S)-fenilmetileno]-
Unicidad
El ácido D-xilónico, 3,5-O-[(S)-fenilmetileno]-, γ-lactona es único debido a sus características estructurales específicas, incluyendo el anillo de γ-lactona y el grupo fenilmetileno. Estas características confieren propiedades químicas y biológicas distintas, haciéndolo valioso para diversas aplicaciones en investigación e industria.
Propiedades
IUPAC Name |
7-hydroxy-2-phenyl-4,4a,7,7a-tetrahydrofuro[3,2-d][1,3]dioxin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c13-9-10-8(16-11(9)14)6-15-12(17-10)7-4-2-1-3-5-7/h1-5,8-10,12-13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQCVMCDQFBZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(=O)O2)O)OC(O1)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(7-hydroxy-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)-6H-furo[3,4-g][1,3]benzodioxol-8-one](/img/structure/B12107441.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-4-carbamoylbutanoic acid](/img/structure/B12107448.png)

![1,2-Ethanediamine, N1-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12107461.png)





![1-[2-(2,4-dimethoxyphenyl)-1-ethylpyrrolidin-3-yl]-N-methylmethanamine;hydrochloride](/img/structure/B12107502.png)
![N-[1-(Pyridin-3-yl)ethyl]thian-4-amine](/img/structure/B12107508.png)

![(5S)-5,6-Anhydro-2,3,4-trideoxy-2-[[(phenylmethoxy)carbonyl]amino]-L-glycero-hexonic acid tert-Butyl Ester](/img/structure/B12107524.png)
